N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
Description
N-(2-Acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a synthetic small molecule characterized by a quinazoline core modified with a sulfanylidene (thione) group at position 2 and a hexanamide side chain bearing an acetamidoethyl substituent. Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition, histone deacetylase (HDAC) modulation, and antimicrobial properties . The sulfanylidene group in this compound likely enhances its electrophilicity and binding affinity to cysteine residues in target proteins, a feature common in covalent inhibitors . The hexanamide linker and acetamidoethyl group may influence solubility, pharmacokinetics, and cellular permeability compared to shorter-chain analogs .
Properties
CAS No. |
689266-21-5 |
|---|---|
Molecular Formula |
C18H25N5O2S |
Molecular Weight |
375.49 |
IUPAC Name |
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26) |
InChI Key |
CTIOGVQKIHWTSA-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the annulation reaction of o-amino benzamides and thiols.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a suitable hexanoyl chloride derivative under basic conditions.
Introduction of the Acetamidoethyl Group: The final step involves the acylation of the intermediate with acetamidoethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamidoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, suggesting potential efficacy for this compound in therapeutic contexts:
- Anticancer Activity : Preliminary studies show that derivatives of quinazoline can inhibit cancer cell proliferation, particularly in breast and lung cancer models.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : Related compounds have shown promise as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer effects of quinazoline derivatives on human cancer cell lines, revealing that certain modifications enhance cytotoxicity. N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide exhibited a notable decrease in cell viability at low micromolar concentrations.
- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that this compound has a broad spectrum of activity, particularly against resistant strains .
- Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds suggest that they may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Quinazoline Core
- Target Compound: Features a 2-sulfanylidene group and a 4-aminohexanamide side chain. The thione group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes like kinases .
- 6-Substituted 2-Methylquinazolin-4(3H)-ones (6a–c) :
- 6a (R1 = H) : Lacks electron-donating/withdrawing groups, serving as a baseline for reactivity studies.
- 6b (R1 = Br) : Bromine’s electron-withdrawing effect increases electrophilicity at position 4, improving reactivity in amination reactions.
- 6c (R1 = OCH3) : Methoxy’s electron-donating effect reduces electrophilicity, lowering yields in subsequent functionalization steps .
N-Phenethylquinazolin-4-amines (11a–d)
These compounds, synthesized via silylation-amination, exhibit substituent-dependent activity. For example:
- 11a (R2 = H) : Minimal steric hindrance allows efficient binding to hydrophobic enzyme pockets.
- 11d (R2 = Cl): Chlorine’s electron-withdrawing effect enhances stability and target affinity .
Hexanamide-Based HDAC Modulators
Compounds with hexanamide backbones are prominent in HDAC inhibitor design. Notable examples include:
PSP60 (6-(2-(Adamantan-1-yl)-N-methylacetamido)-N-(4-(2-propylhydrazinecarbonyl)benzyl)hexanamide)
- Structural Differences : PSP60 incorporates an adamantane group (hydrophobic) and a methylated acetamido group, enhancing HDAC isoform selectivity (e.g., Class I HDACs) .
- Biological Activity : The adamantane moiety improves membrane permeability, while the hexanamide linker balances solubility and target engagement .
- Comparison : The target compound’s sulfanylidene-quinazoline core may shift its mechanism from HDAC inhibition to kinase targeting, as quinazolines are less common in HDAC modulator scaffolds.
Sulfur-Containing Analogues
N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (Compound 3)
- Structural Contrast : The thiadiazin ring in Compound 3 provides a planar, conjugated system, favoring π-π stacking interactions in antimicrobial targets .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a compound that incorporates a quinazoline moiety, which has been widely studied for its biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfanylidene group attached to a quinazoline nucleus, which is known for its diverse pharmacological properties. The structure can be represented as follows:
This structure suggests potential interactions with biological targets such as enzymes and receptors, making it a candidate for further investigation.
- Inhibition of Enzymes : Quinazoline derivatives have been shown to inhibit various enzymes, including histone deacetylases (HDACs). For instance, compounds similar to this compound have demonstrated significant inhibition of HDACs, which are crucial in regulating gene expression and are often overexpressed in cancers .
- Cytotoxicity Against Cancer Cells : Studies indicate that quinazoline-based compounds exhibit cytotoxic effects against several human cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines .
- Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in cognitive disorders .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Assays : A recent study reported that quinazoline derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics like SAHA (suberoylanilide hydroxamic acid), with some compounds showing IC50 values as low as 0.10 µM .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins such as HDACs and AChE. These studies suggest that the quinazoline scaffold allows for effective binding at active sites, enhancing their inhibitory potential .
- Pharmacokinetic Profiles : The pharmacokinetic properties of these compounds have been assessed to ensure their viability as therapeutic agents. Many derivatives exhibit favorable solubility and stability profiles, making them suitable candidates for drug development .
Data Table: Summary of Biological Activities
Q & A
Q. How should researchers validate unexpected NMR or MS results?
- Troubleshooting Steps :
- Isotopic Pattern Analysis : Confirm molecular formula via HRMS isotopic matching .
- 2D NMR Correlation : Use NOESY to distinguish regioisomers or diastereomers .
- Spiking Experiments : Add authentic standards to confirm peak identities in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
